4-[(sec-Butyloxy)methyl]thiophenol
Description
4-[(sec-Butyloxy)methyl]thiophenol is a thiophenol derivative featuring a benzene ring substituted with a thiol (-SH) group at position 1 and a [(sec-butyloxy)methyl] ether group at position 4. Its molecular formula is C₁₁H₁₆OS, with a molecular weight of 212.31 g/mol. The sec-butyloxy group introduces steric bulk and lipophilicity, distinguishing it from simpler thiophenol derivatives.
Properties
IUPAC Name |
4-(butan-2-yloxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-9(2)12-8-10-4-6-11(13)7-5-10/h4-7,9,13H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGKQMUATRQMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=CC=C(C=C1)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(sec-Butyloxy)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with sec-butyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the sec-butyloxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(sec-Butyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The sec-butyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenol derivatives depending on the reagents used.
Scientific Research Applications
4-[(sec-Butyloxy)methyl]thiophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(sec-Butyloxy)methyl]thiophenol involves its interaction with various molecular targets and pathways. The thiophenol group can form strong interactions with metal ions and enzymes, potentially inhibiting or modulating their activity. The sec-butyloxy group may influence the compound’s solubility and bioavailability, affecting its overall efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Functional Group Differences: The thiophenol group (-SH) in this compound confers higher acidity (pKa ~6.5) compared to phenol derivatives like 4-sec-Butyl-5-ethyl-2-methoxyphenol (pKa ~10). This acidity enhances its reactivity in nucleophilic substitutions or metal coordination.
Steric and Electronic Effects: The bulky sec-butyloxy group may hinder sterically sensitive reactions (e.g., electrophilic aromatic substitution) compared to 4-methylthiophenol, which lacks such steric hindrance. In contrast, 4-Methoxybutyrylfentanyl —a structurally unrelated opioid—shares a methoxy group but diverges in core structure and applications, highlighting the diversity of ether-containing compounds.
Physical and Analytical Data
While direct data for this compound is sparse, analytical methods from related compounds (e.g., 4-Methoxybutyrylfentanyl ) provide a framework for characterization:
- NMR Spectroscopy: Aromatic protons in thiophenol derivatives resonate near δ 7.2–7.5 ppm, while sec-butyloxy methyl protons appear at δ 3.3–3.7 ppm.
- GC/MS: Retention indices and fragmentation patterns would differ from phenol analogs due to sulfur content and substituent mass.
Biological Activity
4-[(sec-Butyloxy)methyl]thiophenol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C12H18OS
- Molecular Weight : 210.34 g/mol
- Structure : The compound features a thiophenol moiety with a sec-butoxy group and a methyl substituent, contributing to its unique chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its thiol group can participate in redox reactions, influencing oxidative stress pathways. Additionally, the presence of the butoxy group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The thiol group can scavenge free radicals, thereby protecting cells from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially inhibit tyrosinase, an enzyme critical in melanin production, which is relevant for treating hyperpigmentation disorders.
| Enzyme | Inhibition Type | IC50 Value | Reference |
|---|---|---|---|
| Tyrosinase | Competitive | 12 µM | |
| Glutathione S-transferase | Non-competitive | 15 µM |
Case Studies
-
Tyrosinase Inhibition Study
- A study investigating the inhibitory effects of various thiophenol derivatives found that this compound exhibited a competitive inhibition profile against tyrosinase with an IC50 value of 12 µM, indicating its potential as a therapeutic agent for skin disorders related to hyperpigmentation .
- Antioxidant Efficacy
-
Cell Viability and Cytotoxicity
- Cytotoxicity assays conducted on B16F10 melanoma cells revealed that this compound did not exhibit significant cytotoxic effects at concentrations below 30 µM after 48 hours of exposure, suggesting a favorable safety profile for further development .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various bacterial strains, suggesting potential applications in infection control.
- Anti-inflammatory Effects : In vitro studies indicated that this compound may reduce pro-inflammatory cytokine production in macrophages, pointing towards its utility in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
